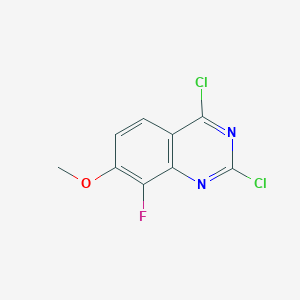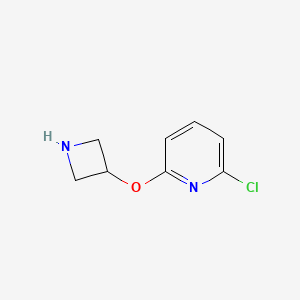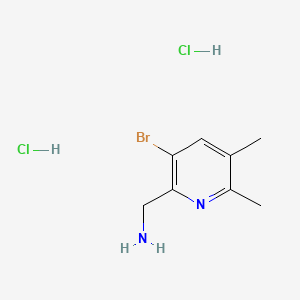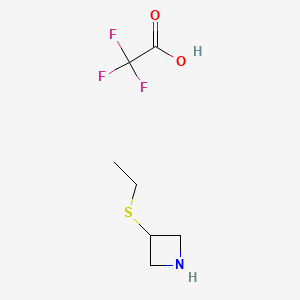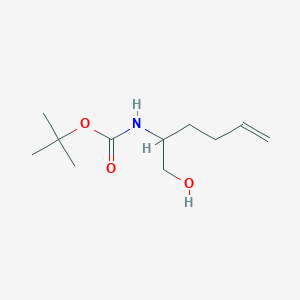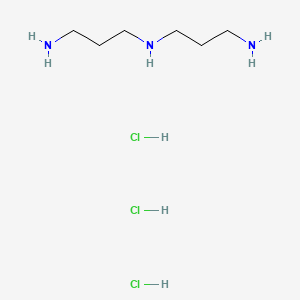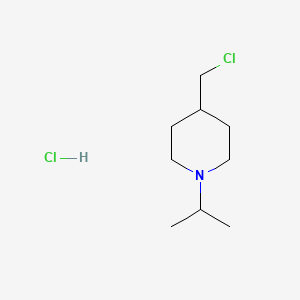
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride typically involves the reaction of 1-(propan-2-yl)piperidine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the continuous addition of reactants and catalysts, with real-time monitoring of reaction conditions to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile), and room temperature.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran), and low temperatures.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the piperidine ring with altered functional groups.
Applications De Recherche Scientifique
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic implications for neurological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-4-(propan-2-yl)piperidine hydrochloride
- 1-(Chloromethyl)-4-(propan-2-yl)piperidine hydrochloride
- 4-(Chloromethyl)-1-(methyl)piperidine hydrochloride
Uniqueness
4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is unique due to the specific positioning of the chloromethyl and isopropyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C9H19Cl2N |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-propan-2-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-8(2)11-5-3-9(7-10)4-6-11;/h8-9H,3-7H2,1-2H3;1H |
Clé InChI |
GRURFRAQARAJCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(CC1)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


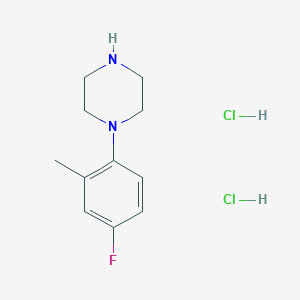
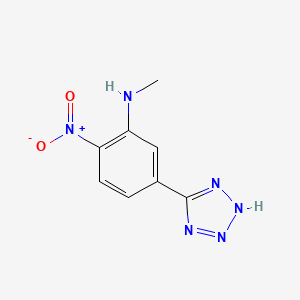

![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

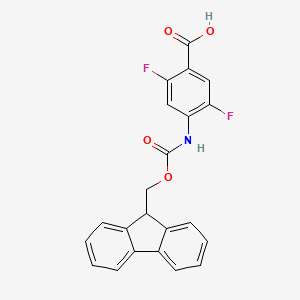
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
